Isorhamnetin 3-glucoside-7-rhamnoside

Übersicht

Beschreibung

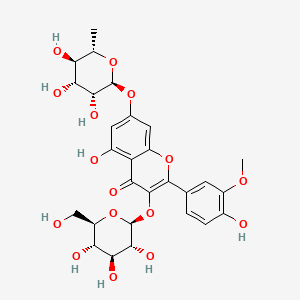

Isorhamnetin 3-glucoside-7-rhamnoside is a chemical compound with the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol . It is a flavonoid glycoside, specifically an isorhamnetin derivative, found in plants like Reseda luteola and Sinapis arvensis . This compound has been studied for its potential biological activities, including anti-diabetic properties .

Vorbereitungsmethoden

Isorhamnetin 3-glucoside-7-rhamnoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Bidens pilosa L. . The hydroalcoholic extract of the plant is subjected to liquid chromatography-mass spectrometry (LC-MS) to isolate this compound . Industrial production methods may involve similar extraction techniques, followed by purification processes to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Isorhamnetin 3-glucoside-7-rhamnoside undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that isorhamnetin 3-glucoside-7-rhamnoside exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

| Study Model | Method/Assay | IC50 Values (μM) | |

|---|---|---|---|

| DPPH Assay | DPPH | 11.76 | Potent antioxidant activity |

| Peroxynitrite Assay | ONOO- | 3.34 | Effective against oxidative stress |

In one study, the compound demonstrated IC50 values of 11.76 μM in the DPPH assay and 3.34 μM in the peroxynitrite assay, highlighting its potential as a natural antioxidant .

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory effects. It has been found to inhibit the release of high mobility group box 1 (HMGB1) and reduce inflammatory responses in endothelial cells.

| Study Model | Concentration (μM) | Effect |

|---|---|---|

| Human Endothelial Cells | 5 | Inhibition of HMGB1 release |

| RAW264.7 Macrophages | 10 | Suppression of nitric oxide synthase expression |

In vitro studies revealed that at a concentration of 5 μM, it significantly inhibited HMGB1-dependent inflammatory pathways, while at 10 μM, it suppressed inducible nitric oxide synthase expression .

Anticancer Potential

The compound has also been investigated for its anticancer properties through molecular docking studies, indicating its potential to bind effectively to cancer-related receptors.

| Compound | Binding Energy (Kcal/mol) |

|---|---|

| Isorhamnetin-7-rhamnoside | -17.2217 |

| Quercetin-3-glucoside-7-rhamnoside | -17.1534 |

These studies suggest that this compound can potentially act as an anticancer agent by interacting with key receptors involved in tumor progression .

Case Study: Sea Buckthorn Extracts

Sea buckthorn (Hippophae rhamnoides) is a rich source of isorhamnetin glycosides, including this compound. Clinical trials have demonstrated that extracts from sea buckthorn can improve liver function in cirrhotic patients, highlighting the therapeutic potential of this compound in hepatoprotection.

In a randomized controlled trial involving cirrhotic patients, those treated with sea buckthorn extract showed significant improvements in serum levels of pro-inflammatory cytokines compared to control groups .

Case Study: Antioxidant Composition Development

A patent describes the development of an antioxidant composition containing this compound, demonstrating its efficacy in combating oxidative stress and inflammation. The findings suggest that this compound could be beneficial in formulating health products aimed at reducing oxidative damage .

Wirkmechanismus

Isorhamnetin 3-glucoside-7-rhamnoside exerts its effects primarily through the inhibition of alpha-amylase, an enzyme that breaks down carbohydrates into sugars . Molecular docking studies have shown that this compound interacts with the active site of alpha-amylase, leading to a decrease in its enzymatic activity . This inhibition helps regulate blood sugar levels, making it a potential therapeutic agent for diabetes mellitus .

Vergleich Mit ähnlichen Verbindungen

Isorhamnetin 3-glucoside-7-rhamnoside is unique among flavonoid glycosides due to its specific structure and biological activity. Similar compounds include:

Isorhamnetin: A flavonoid with similar anti-diabetic properties but different glycosylation patterns.

Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.

This compound stands out due to its potent alpha-amylase inhibitory activity, which has been shown to be more effective than standard inhibitors like acarbose .

Biologische Aktivität

Isorhamnetin 3-glucoside-7-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a metabolite of quercetin. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoid-7-O-glycosides. Its structure consists of a flavonoid moiety linked to glucose and rhamnose sugars at the C3 and C7 positions, respectively. The compound is slightly soluble in water and has been identified in various plant sources, including sea buckthorn (Hippophae rhamnoides) and swede (Brassica napus) .

Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant activity of this compound. The compound has shown significant free radical scavenging capabilities through various assays:

In these assays, lower IC50 values indicate higher antioxidant potency. This compound exhibited strong inhibition of reactive oxygen species (ROS) production in various cell models, highlighting its potential protective effects against oxidative stress .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in several experimental models:

- Inhibition of Nitric Oxide (NO) Production : In LPS-induced RAW264.7 macrophage cells, this compound significantly reduced NO production, indicating its anti-inflammatory potential .

- Reduction of HMGB1 Release : The compound inhibited the release of high mobility group box 1 (HMGB1), a key mediator in inflammation, thereby reducing inflammatory responses in endothelial cells .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

- Cell Viability Assays : Cytotoxicity tests on HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines demonstrated that this compound can inhibit cell proliferation effectively .

The mechanisms underlying these effects may involve the modulation of oxidative stress pathways and the inhibition of hypoxia-inducible factor (HIF-1α) accumulation, which is crucial for tumor progression .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Diabetes Model : In streptozotocin-induced diabetic rats, administration of isorhamnetin derivatives led to reduced levels of glycosylation markers and oxidative stress indicators, suggesting potential benefits for metabolic disorders .

- Cardioprotection : In vivo studies showed that isorhamnetin could mitigate cardiac hypertrophy induced by aortic banding in mice by blocking specific signaling pathways related to inflammation and fibrosis .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(40-9)41-11-6-13(31)17-15(7-11)42-25(10-3-4-12(30)14(5-10)39-2)26(20(17)34)44-28-24(38)22(36)19(33)16(8-29)43-28/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKEXUJCSYMCC-PXBUXKMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169585 | |

| Record name | Isorhamnetin 3-O-glucoside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-71-4 | |

| Record name | Boldoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLDOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGK541R25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Brassidin and where is it found?

A1: Brassidin, chemically known as (13Z)-docos-13-enoic acid, is the cis isomer of Erucic acid. While it's not explicitly mentioned as a primary focus in the provided research papers, one study identifies a flavonol glycoside named "Brassidin" isolated from the flowers of Brassica napus L. and Sinapis arvensis L. [] This Brassidin is chemically defined as Isorhamnetin-3-mono-β-gulcosid-7-mono-α-L-rhamnosid. [] Further investigation is needed to clarify if there's a connection between these two compounds beyond the shared name.

Q2: How does the structure of Brassidin (docos-13-enoic acid) differ from its isomer, Erucic acid?

A2: Brassidin and Erucic acid are geometric isomers, meaning they share the same molecular formula (C22H42O2) but differ in the spatial arrangement of their atoms around the double bond. Brassidin possesses a cis configuration at the double bond, while Erucic acid exhibits a trans configuration. [] This difference in configuration can influence their physical and chemical properties.

Q3: What happens when hypoiodous acid is added to Brassidin under the conditions used in Margosches' rapid method for determining iodine value?

A3: The addition of hypoiodous acid to Brassidin under these conditions doesn't proceed stereospecifically. This means the reaction results in a mixture of both possible diastereomeric iodohydroxy derivatives. [] This lack of stereospecificity is crucial when interpreting iodine value results obtained using this method, as it doesn't exclusively reflect the original configuration of double bonds in the analyzed fatty acid.

Q4: Can you elaborate on the reactions of Brassidin and its isomer Erucic acid with N-Bromosuccinimide and acetic acid?

A4: Both Brassidin (Erucic acid) and its isomer react with N-Bromosuccinimide in acetic acid to yield diastereomeric bromo-acetoxy derivatives. [] The reaction primarily proceeds via a trans addition mechanism. [] This means the bromine and acetoxy groups add to opposite sides of the double bond in the fatty acid molecule. Analysis of the resulting diastereomers helps determine the original configuration of the double bond in the starting fatty acid.

Q5: Are there any known analytical techniques for characterizing Brassidin and its derivatives?

A5: While the provided research doesn't delve into specific analytical techniques for Brassidin, it highlights the use of dipole moment measurements to differentiate between the erythro and threo forms of the diastereomeric bromo-acetoxy derivatives. [] Furthermore, the research mentions the conversion of iodohydroxy derivatives to the corresponding hydroxy-acetoxy compounds and keto acids, suggesting the use of techniques like chromatography and spectroscopy for their identification and characterization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.